(Ala1)-par-4 (1-6) (mouse)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ala1)-par-4 (1-6) (mouse) is a synthetic peptide agonist of proteinase-activated receptor 4 (PAR4). This compound corresponds to residues 1-6 of the amino terminal tethered ligand sequence of mouse PAR4 and residues 60-65 of the full-length sequence, with an alanine residue substituted for glycine at position 1/60 . It is known for its potency, being 10-fold more effective than PAR4 (1-6) in triggering inositol phosphate release from cells expressing human PAR4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ala1)-par-4 (1-6) (mouse) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The alanine residue is substituted for glycine at position 1/60 during this process .
Industrial Production Methods
Industrial production of (Ala1)-par-4 (1-6) (mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(Ala1)-par-4 (1-6) (mouse) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of (Ala1)-par-4 (1-6) (mouse) include:
Coupling Reagents: HBTU, HATU, or DIC for peptide bond formation.
Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups.
Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) for reduction reactions.
Major Products
The major products formed from the reactions involving (Ala1)-par-4 (1-6) (mouse) are typically the desired peptide sequences, with potential side products including truncated or misfolded peptides .
Aplicaciones Científicas De Investigación
(Ala1)-par-4 (1-6) (mouse) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigates the role of PAR4 in cellular signaling and platelet aggregation.
Medicine: Explores potential therapeutic applications in cardiovascular diseases and coagulation disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
(Ala1)-par-4 (1-6) (mouse) exerts its effects by binding to and activating proteinase-activated receptor 4 (PAR4). This activation triggers a cascade of intracellular signaling events, leading to the release of inositol phosphates and the aggregation of platelets. The molecular targets involved include G-proteins and downstream effectors such as phospholipase C .
Comparación Con Compuestos Similares
Similar Compounds
PAR4 (1-6): A less potent agonist of PAR4 compared to (Ala1)-par-4 (1-6) (mouse).
PAR1 (1-6): Another peptide agonist targeting a different proteinase-activated receptor, PAR1.
Thrombin: A natural agonist of PAR4, used as a reference in studies.
Uniqueness
(Ala1)-par-4 (1-6) (mouse) is unique due to its high potency and specificity for PAR4. The substitution of alanine for glycine at position 1/60 enhances its activity, making it a valuable tool for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[[6-amino-2-[[2-[[1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULJVZXXUQIUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N7O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.